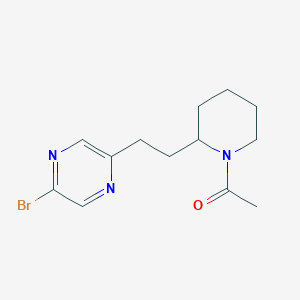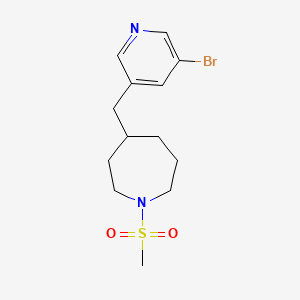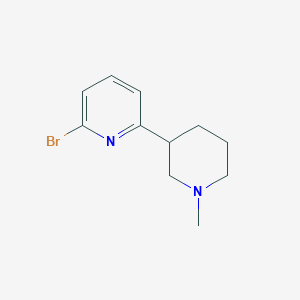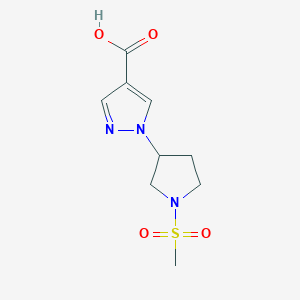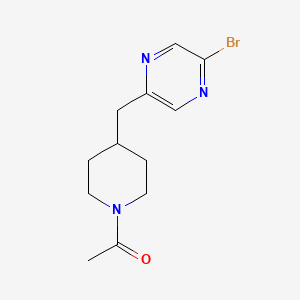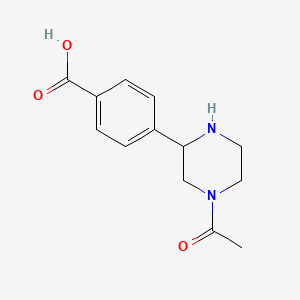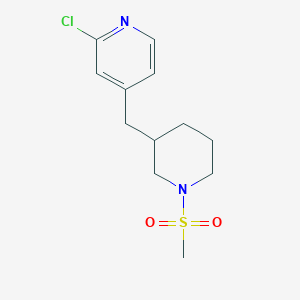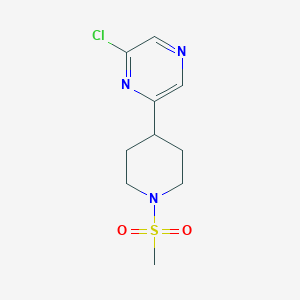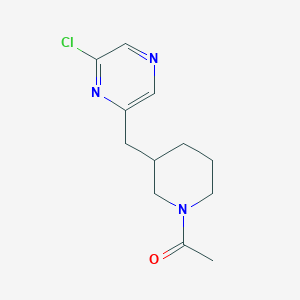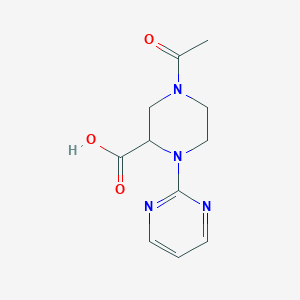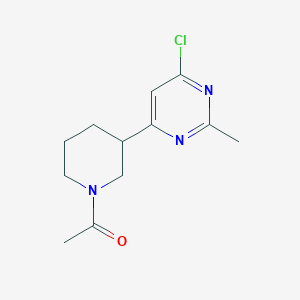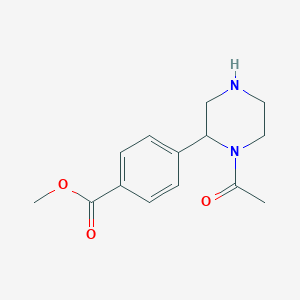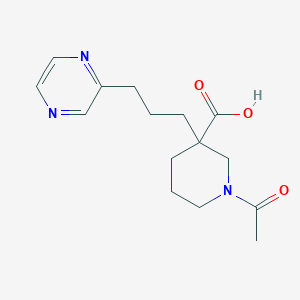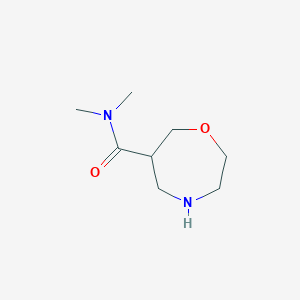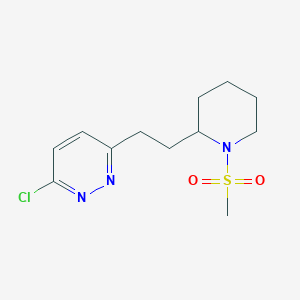
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine
Übersicht
Beschreibung
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine is a chemical compound that belongs to the class of pyridazines. It is a synthetic molecule used in various scientific research applications, including drug discovery, biochemistry, and pharmacology. The compound has a molecular weight of 240.67 g/mol and a melting point of 183-184 °C. It is soluble in water and has a high solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Derivatives : The compound and its derivatives have been explored in various chemical reactions. Oishi et al. (2004) investigated the reaction of similar compounds with sodium methoxide and amines, leading to the formation of 1-substituted and 4-substituted derivatives, as well as hydroxyphenoxypyridazines (Oishi, Sugiyama, Iwamoto, & Kato, 2004). Similarly, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, which showed potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Surface Protection and Corrosion Inhibition : Olasunkanmi, Mashuga, and Ebenso (2018) studied the use of 3-chloropyridazine derivatives for protecting mild steel surfaces in acidic environments. These compounds demonstrated effectiveness in inhibiting corrosion, suggesting potential applications in material science and engineering (Olasunkanmi, Mashuga, & Ebenso, 2018).
Antimicrobial and Antiinflammatory Applications : Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing the imidazo[1,2-b]pyridazine moiety, showing antimicrobial activity against various bacteria and potential for antifungal and antimalarial applications (Bhatt, Kant, & Singh, 2016). Additionally, Zaher, Khalil, and Refaat (2012) explored benzothienotriazolopyridazine derivatives for their antiinflammatory activity, revealing significant effects in reducing edema (Zaher, Khalil, & Refaat, 2012).
Pharmaceutical Research : Georges, Vercauteren, Evrard, and Durant (1989) analyzed the crystal structures of anticonvulsant compounds, including derivatives of pyridazine, suggesting their importance in pharmaceutical research (Georges, Vercauteren, Evrard, & Durant, 1989).
Herbicidal Activities : Xu et al. (2008) synthesized novel pyridazine derivatives and evaluated their herbicidal activities, indicating their potential use in agriculture (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Eigenschaften
IUPAC Name |
3-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-9-3-2-4-11(16)7-5-10-6-8-12(13)15-14-10/h6,8,11H,2-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELNXXFMAVIIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



